molecular formula C7H9ClFNO B1343235 4-Fluoro-3-methoxyaniline hydrochloride CAS No. 22510-10-7

4-Fluoro-3-methoxyaniline hydrochloride

Cat. No. B1343235
CAS RN: 22510-10-7
M. Wt: 177.6 g/mol
InChI Key: UZURFHIRRDUVCX-UHFFFAOYSA-N
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Patent
US07115740B2

Procedure details

(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide (0.98 g, 4.06 mmol) (from Example 34c supra) was treated with 4 N hydrochloric acid in dioxane (20 mL) (Aldrich) overnight at room temperature. The resulting precipitate was collected by filtration and washed with dry ether to give 4-fluoro-3-methoxyphenylamine hydrochloric acid salt as a white, crystalline, solid. (Yield 512 mg, 71%).
Name
(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C:9]1[CH:14]=[CH:13][C:12]([F:15])=[C:11]([O:16][CH3:17])[CH:10]=1)=O)(C)(C)C.[ClH:18]>O1CCOCC1>[ClH:18].[F:15][C:12]1[CH:13]=[CH:14][C:9]([NH2:8])=[CH:10][C:11]=1[O:16][CH3:17] |f:3.4|

Inputs

Step One
Name
(tert-Butoxy)-N-(4-fluoro-3-methoxyphenyl)carboxamide
Quantity
0.98 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=CC(=C(C=C1)F)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
WASH
Type
WASH
Details
washed with dry ether

Outcomes

Product
Name
Type
product
Smiles
Cl.FC1=C(C=C(C=C1)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.